molecular formula C15H27NO9S3 B1217585 Improsulfan tosylate CAS No. 32784-82-0

Improsulfan tosylate

Cat. No.: B1217585
CAS No.: 32784-82-0
M. Wt: 461.6 g/mol
InChI Key: XQGSVNHIIVBMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Improsulfan tosylate is a chemical compound with the molecular formula C15H27NO9S3. It is an organosulfonic ester and is known for its potential therapeutic applications, particularly as an antineoplastic agent. The compound is a derivative of Improsulfan, which is related to busulfan, an alkylating agent used in chemotherapy .

Properties

CAS No.

32784-82-0

Molecular Formula

C15H27NO9S3

Molecular Weight

461.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate

InChI

InChI=1S/C8H19NO6S2.C7H8O3S/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h9H,3-8H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

XQGSVNHIIVBMPX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)OCCCNCCCOS(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)OCCCNCCCOS(=O)(=O)C

Other CAS No.

32784-82-0

Origin of Product

United States

Preparation Methods

Improsulfan tosylate can be synthesized through the tosylation of Improsulfan. Tosylation involves the introduction of a tosyl group (p-toluenesulfonyl) into a molecule. The reaction typically uses tosyl chloride (TsCl) and a base such as pyridine in an organic solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

Improsulfan tosylate undergoes various chemical reactions, including:

Scientific Research Applications

Improsulfan tosylate has several scientific research applications:

Mechanism of Action

Improsulfan tosylate exerts its effects primarily through alkylation, a process where an alkyl group is transferred to a molecule. This mechanism is similar to that of busulfan, where the compound forms covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This action results in the cytotoxic effects observed in cancer cells .

Comparison with Similar Compounds

Improsulfan tosylate is similar to other alkylating agents such as busulfan, cyclophosphamide, and melphalan. it is unique due to its specific structure and the presence of the tosylate group, which enhances its reactivity and potential therapeutic applications. Similar compounds include:

Q & A

Basic: What analytical techniques are recommended for confirming the purity and structural integrity of Improsulfan tosylate in preclinical studies?

To ensure purity, researchers should employ high-performance liquid chromatography (HPLC) for quantitative analysis, nuclear magnetic resonance (NMR) spectroscopy for structural verification, and mass spectrometry (MS) for molecular weight confirmation . Stability testing under varied storage conditions (e.g., temperature, humidity) should include monitoring degradation products via UV-Vis spectroscopy and titration methods to assess chemical integrity over time .

Basic: How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

Key parameters include:

  • Temperature control during esterification and crystallization steps to minimize side reactions.
  • Use of catalysts (e.g., sulfuric acid) for efficient condensation .
  • Purification via recrystallization in anhydrous solvents to remove impurities.
    Documentation of reaction kinetics and reproducibility across multiple batches is critical for protocol validation .

Advanced: What experimental designs are appropriate for evaluating the radiosensitizing potential of this compound in combination therapies?

  • In vitro : Use clonogenic assays to measure colony formation efficiency post-radiation, combined with apoptosis assays (e.g., Annexin V/PI staining) .
  • In vivo : Employ xenograft models to assess tumor suppression rates and histological analysis for radiation-induced damage.
  • Mechanistic studies : Western blotting or CRISPR-based gene editing to identify biomarkers (e.g., FANCG downregulation) linked to radiosensitization .

Advanced: How should researchers address discrepancies in efficacy data across different in vivo models?

  • Conduct subgroup analyses to evaluate variables such as genetic background, tumor microenvironment, or dosing regimens .
  • Use multivariate regression to isolate confounding factors (e.g., metabolic differences between models).
  • Validate findings via orthogonal assays (e.g., immunohistochemistry vs. flow cytometry) to ensure consistency .

Advanced: What methodologies are effective for elucidating this compound’s molecular mechanisms?

  • Gene overexpression models : Lentivirus-mediated expression of target genes (e.g., FANCG) to study pathway interactions .
  • Proteomic profiling : Identify binding partners using co-immunoprecipitation or surface plasmon resonance (SPR).
  • Kinase activity assays : Screen for inhibition/activation of signaling cascades (e.g., MAPK/ERK) using phospho-specific antibodies .

Basic: What in vitro assays are reliable for initial screening of cytotoxic activity?

  • MTT assay : Measure cell viability via mitochondrial activity.
  • Cell proliferation assays : Use BrdU incorporation or live-cell imaging.
  • Dose-response curves : Calculate IC50 values to establish potency thresholds .

Advanced: How to design dose-escalation studies balancing efficacy and toxicity?

  • Follow ICH guidelines for preclinical safety, including maximum tolerated dose (MTD) determination in animal models .
  • Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentration with therapeutic effect.
  • Monitor toxicity via histopathology and serum biomarkers (e.g., liver/kidney function tests) .

Basic: What parameters are critical during stability testing of this compound?

  • Storage conditions : Test degradation under accelerated (40°C/75% RH) and long-term (25°C/60% RH) environments.
  • Analytical endpoints : Monitor impurities via HPLC, pH changes, and particulate formation .
  • Container compatibility : Assess leaching or adsorption using glass vs. polymer containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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